A Comprehensive Technical Guide to (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of the chiral molecule, (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory and during process development.
Introduction: The Significance of Chiral Pyrrolidine Carboxamides
The pyrrolidine ring is a foundational scaffold in a multitude of natural products and pharmacologically active compounds. Its unique conformational constraints and the stereogenic center at the 2-position make it a privileged structure in medicinal chemistry. The introduction of a carboxamide functional group at this position, coupled with N-alkylation, as seen in (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide, further expands the chemical space for developing novel therapeutics. Pyrrolidine carboxamide derivatives have garnered significant attention for their diverse biological activities, including roles as anticancer and antibacterial agents.[1][2] Understanding the specific chemical properties of a single enantiomer, such as the (R)-(+) form, is paramount for elucidating its specific biological interactions and developing stereochemically pure active pharmaceutical ingredients (APIs).
This guide will focus on the (R)-(+)-enantiomer, providing a detailed examination of its chemical and physical characteristics, a plausible and detailed synthetic route, a discussion of its spectroscopic signature, and an overview of its potential applications and handling considerations.
Synthesis of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide: A Practical Approach
The proposed synthesis is a two-step process: first, the esterification of D-proline to protect the carboxylic acid and facilitate the subsequent amidation, followed by the N-ethylation and amidation of the resulting ester.
Proposed Synthetic Workflow
Caption: Figure 1: Proposed Synthesis of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide.
Detailed Experimental Protocol
Step 1: Esterification of D-Proline to (R)-Ethyl pyrrolidine-2-carboxylate
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Rationale: The carboxylic acid of D-proline is first converted to its ethyl ester. This is a crucial step to prevent the acidic proton from interfering with the subsequent N-alkylation and to activate the carbonyl group for the final amidation. Fischer esterification using ethanol in the presence of a strong acid catalyst like thionyl chloride or hydrogen chloride is a standard and effective method.
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Procedure:
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Suspend D-proline (1 equivalent) in anhydrous ethanol (10 volumes).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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The crude product, (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride, can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free ester.
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Step 2: N-Ethylation of (R)-Ethyl pyrrolidine-2-carboxylate
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Rationale: The secondary amine of the pyrrolidine ring is alkylated with an ethyl group. A weak base such as potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction, driving the reaction to completion.
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Procedure:
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Dissolve (R)-Ethyl pyrrolidine-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone (10 volumes).
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Add potassium carbonate (2-3 equivalents) to the solution.
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Add ethyl iodide (1.5 equivalents) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain crude (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate. This intermediate can be purified by column chromatography on silica gel.
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Step 3: Amidation of (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
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Rationale: The ethyl ester is converted to the primary amide using ammonia. This is typically achieved by treating the ester with a saturated solution of ammonia in an alcohol, often at elevated temperature and pressure in a sealed vessel to ensure an adequate concentration of the nucleophilic ammonia.
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Procedure:
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Dissolve the purified (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate (1 equivalent) in methanol.
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Transfer the solution to a pressure vessel and add a saturated solution of ammonia in methanol (excess).
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Seal the vessel and heat to 50-70 °C for 24-48 hours.
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After cooling to room temperature, carefully vent the vessel.
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Concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide.
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Physicochemical Properties
The physicochemical properties of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide are summarized in the table below. It is important to note that while most physical properties of enantiomers are identical, the specific optical rotation is equal in magnitude but opposite in sign. The data presented here is based on the reported values for the (S)-(-) enantiomer and established principles of stereochemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 107.0 to 112.0 °C | |
| Boiling Point (Predicted) | 283.5 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.047 g/cm³ | [3] |
| Specific Rotation [α]²⁰/D | +114.0 to +120.0° (c=0.5, MeOH) | Inferred from |
| Solubility | Soluble in water and polar organic solvents | General chemical principles |
Spectroscopic Characterization
Detailed experimental spectra for (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide are not publicly available. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene group and a triplet for the methyl group), the pyrrolidine ring protons (a series of multiplets), and the primary amide protons (two broad singlets, which may be exchangeable with D₂O). The chiral center at C2 will induce diastereotopicity in the neighboring methylene protons of the pyrrolidine ring, leading to more complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear at the downfield end of the spectrum (typically ~170-180 ppm). The carbons of the ethyl group and the pyrrolidine ring will resonate in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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N-H stretching: Two medium to strong bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C-H stretching: Bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.
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C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.
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N-H bending (Amide II band): A band of variable intensity around 1600 cm⁻¹.
Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern would likely involve the loss of the amide group, the ethyl group, and fragmentation of the pyrrolidine ring. A prominent fragment would be expected at m/z = 98, corresponding to the loss of the carboxamide group.
Chemical Reactivity and Stability
The chemical reactivity of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide is primarily dictated by the functional groups present: the tertiary amine within the pyrrolidine ring and the primary amide.
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N-Alkylation and Acylation: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and susceptible to further alkylation or acylation reactions, although the steric hindrance from the adjacent carboxamide and ethyl groups may reduce its reactivity compared to simpler pyrrolidines.
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Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield (R)-1-Ethyl-2-pyrrolidinecarboxylic acid and ammonia. This reaction typically requires harsh conditions (e.g., strong acid or base and elevated temperatures).
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Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Research and Drug Development
Pyrrolidine carboxamides are a class of compounds with significant potential in drug discovery. While specific applications of the (R)-(+) enantiomer are not extensively documented, the broader class of compounds has been investigated for several therapeutic areas:
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Anticancer Agents: Various pyrrolidine-based compounds have been explored as anticancer agents, with some derivatives showing inhibitory activity against key cellular targets like EGFR and CDK2.[2]
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Antibacterial Agents: The pyrrolidine scaffold is present in numerous natural and synthetic antibacterial compounds. Pyrrolidine carboxamides have been investigated as potential inhibitors of bacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[2]
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Central Nervous System (CNS) Agents: The pyrrolidine ring is a common motif in CNS-active drugs. Structurally related N-(1-ethyl-2-pyrrolidinylmethyl) carboxamide derivatives have been synthesized and evaluated for their affinity to dopamine D2-like receptors, suggesting potential applications in the treatment of neuropsychiatric disorders.
The chirality of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide is a critical feature, as biological systems often exhibit stereospecific interactions. The availability of this specific enantiomer allows for the investigation of stereoselective binding to biological targets, which is a fundamental aspect of modern drug design.
Safety and Handling
Based on the available safety data for the racemate and the (S)-enantiomer, (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide should be handled with appropriate precautions.
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Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation.
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Handling Recommendations:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its potential applications based on current scientific understanding. The information presented herein is intended to empower researchers and drug development professionals in their efforts to explore the full potential of this and related chiral pyrrolidine derivatives.
References
- Google Patents. Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. RU2081111C1.
- Google Patents. A kind of synthetic method of L prolineamides. CN107641092A.
-
Chemsrc. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9. (2025-08-26). Available from: [Link]
-
PubChem. Ethyl 1-ethylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available from: [Link]
-
ResearchGate. One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. (2025-08-05). Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC. Available from: [Link]
-
Chen, N., et al. (2022). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Available from: [Link]
-
Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Available from: [Link]
-
National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available from: [Link]
-
Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6393–6400. Available from: [Link]
-
National Center for Biotechnology Information. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available from: [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF. (2025-08-10). Available from: [Link]
-
PubChem. 1-Ethylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of Substituted Prolines from ??-Amino ??-Ketoesters. Methyl (2 S ,5 R )-(+)-5-Phenylpyrrolidine-2-carboxylate | Request PDF. (2025-08-10). Available from: [Link]
Sources
- 1. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9 | Chemsrc [chemsrc.com]
